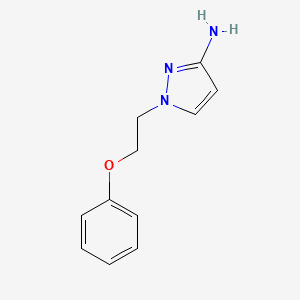![molecular formula C19H28N2O3S B3001221 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide CAS No. 1021117-75-8](/img/structure/B3001221.png)
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a driver oncogene and its specific blockade has been shown to be an effective therapeutic approach against multiple human cancers .
Mode of Action
The compound significantly inhibits EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . This inhibition of EGFR signaling results in the attenuation of EGF-induced cell proliferation and migration in a dose-dependent manner .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is a critical pathway in cell proliferation and migration . By inhibiting the phosphorylation of EGFR, ERK, and Akt, the compound disrupts the normal functioning of this pathway, leading to decreased cell proliferation and migration .
Result of Action
The compound’s action results in the significant inhibition of EGFR signaling in human lung cancer cells . This leads to a decrease in EGF-induced cell proliferation and migration, thereby potentially slowing down the progression of the cancer . The compound has also been shown to inhibit the T790M mutation in NCI-H1975 cells and potentiate the effect of gefitinib against resistant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
- 2-amino-4-(1-piperidine) pyridine derivatives
Comparison: Compared to similar compounds, 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide is unique due to its specific substitution pattern and the presence of the cyclohexylacetamide moiety. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h2,5-6,12-13,16-17H,1,3-4,7-11,14-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGXTBWACFFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
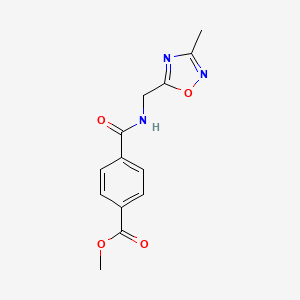

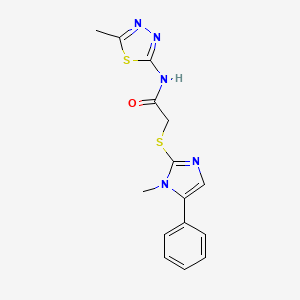

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
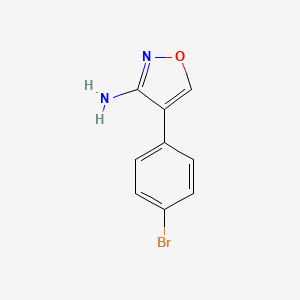

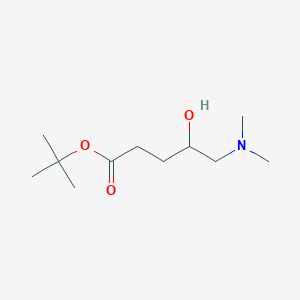

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)
